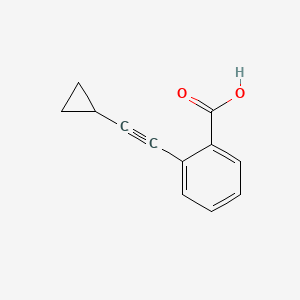

2-(Cyclopropylethynyl)benzoic acid

Description

Contextualization of Benzoic Acid Derivatives in Chemical Research

General Overview of Benzoic Acid and its Chemical Significance

Benzoic acid, a simple aromatic carboxylic acid with the formula C₆H₅COOH, is a white, crystalline solid. wikipedia.orgbyjus.com It consists of a benzene (B151609) ring attached to a carboxyl group. wikipedia.orgbyjus.com Naturally occurring in many plants, it serves as an intermediate in the biosynthesis of numerous secondary metabolites. wikipedia.org Industrially, benzoic acid is a crucial precursor for the synthesis of a wide range of organic substances. wikipedia.org Its salts and esters, known as benzoates, are widely used as food preservatives due to their ability to inhibit the growth of mold, yeast, and some bacteria. wikipedia.orgeaht.org

The versatility of benzoic acid extends to its role as a key building block in the synthesis of more complex molecules. eaht.org Its derivatives are integral components in the production of pharmaceuticals, dyes, and polymers. ontosight.ai For instance, benzoic acid derivatives are used as active ingredients in various pharmaceuticals, including anti-inflammatory agents and antibacterial agents. ontosight.ai The chemical reactivity of benzoic acid, which can occur at either the carboxyl group or the aromatic ring, allows for a diverse array of chemical modifications, leading to a vast library of derivatives with unique properties. byjus.com

Importance of Alkynyl and Cyclopropyl (B3062369) Moieties in Organic Chemistry

The introduction of alkynyl and cyclopropyl groups into organic molecules is a well-established strategy for modulating their physical, chemical, and biological properties. Alkynyl groups, characterized by a carbon-carbon triple bond, are appreciated for their rigidity, linearity, and hydrophobicity. acs.org They are versatile building blocks in synthetic organic chemistry and have found applications in the synthesis of complex pharmaceutical molecules and materials science. acs.orgbohrium.com The introduction of an alkyne group can be achieved through various methods, including Sonogashira coupling. acs.org

The cyclopropyl group, the smallest cyclic alkyl group, is frequently utilized in medicinal chemistry due to its unique steric, electronic, and conformational properties. unl.ptomicsonline.org It can influence a molecule's conformation, lipophilicity, and metabolic stability. unl.pt The strained ring of the cyclopropyl group endows it with unique chemical reactivity, allowing it to participate in various ring-opening and expansion reactions. ethernet.edu.et In medicinal chemistry, the incorporation of a cyclopropyl moiety can lead to enhanced biological activity and improved pharmacokinetic profiles. unl.pt

Rationale for Research on 2-(Cyclopropylethynyl)benzoic Acid

Identification of Research Gaps in Existing Literature

A comprehensive review of the scientific literature reveals a notable scarcity of research specifically focused on this compound. While its constituent parts, benzoic acid, the cyclopropyl group, and the ethynyl (B1212043) linker, are individually well-studied, their specific combination in this ortho-substituted arrangement presents a unique chemical entity with largely unexplored potential. Existing databases provide basic information such as its molecular formula (C12H10O2) and molecular weight (186.21 g/mol ), but in-depth studies on its reactivity, biological activity, and material properties are limited. cymitquimica.comchemenu.com There is a clear opportunity to investigate the synthesis, characterization, and potential applications of this compound.

Potential Academic and Research Contributions

Research into this compound has the potential to make significant contributions to several areas of chemistry. The synthesis of this compound, likely via a Sonogashira coupling reaction between 2-iodobenzoic acid and cyclopropylacetylene (B33242), offers a platform for methodological development and optimization. A thorough investigation of its chemical reactivity could uncover novel transformations and synthetic applications.

Furthermore, the unique combination of a flexible carboxylic acid group, a rigid alkynyl linker, and a strained cyclopropyl ring suggests that this compound could exhibit interesting biological activities. Benzoic acid derivatives are known to possess a wide range of biological effects, including antifungal and anti-inflammatory properties. nih.gov The presence of the cyclopropylethynyl substituent at the ortho position may influence its interaction with biological targets. Therefore, systematic screening of this compound for various biological activities, such as anticancer or antimicrobial effects, could lead to the discovery of new therapeutic leads. The exploration of its properties could also extend to materials science, where the rigid-rod-like structure might be exploited for the development of novel polymers or liquid crystals.

Chemical Properties and Synthesis of this compound

| Property | Value |

| Molecular Formula | C12H10O2 |

| Molecular Weight | 186.21 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1313028-09-9 |

A common synthetic route to this compound is the Sonogashira coupling reaction. This powerful cross-coupling reaction involves the use of a palladium catalyst to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

In the synthesis of this compound, the typical reactants are:

2-Iodobenzoic acid: The source of the benzoic acid moiety with a leaving group (iodine) at the ortho position.

Cyclopropylacetylene: The terminal alkyne that provides the cyclopropylethynyl group.

The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a copper(I) co-catalyst, often copper(I) iodide (CuI), in a suitable solvent and base, such as triethylamine (B128534).

Potential Research Directions

| Research Area | Focus | Potential Outcome |

| Medicinal Chemistry | Investigation of anticancer, anti-inflammatory, and antimicrobial properties. | Discovery of new therapeutic agents. |

| Materials Science | Exploration of the compound's use in the synthesis of novel polymers and liquid crystals. | Development of new materials with unique optical or electronic properties. |

| Synthetic Methodology | Optimization of the synthesis of this compound and exploration of its reactivity in further chemical transformations. | Development of more efficient and versatile synthetic methods. |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-cyclopropylethynyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c13-12(14)11-4-2-1-3-10(11)8-7-9-5-6-9/h1-4,9H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCAPNHYQJXDWDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C#CC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313028-09-9 | |

| Record name | 2-(2-cyclopropylethynyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for 2 Cyclopropylethynyl Benzoic Acid and Its Derivatives

Exploration of Established Synthetic Routes

Established methods for the synthesis of 2-(cyclopropylethynyl)benzoic acid and its analogs often rely on well-known organic reactions, which have been adapted and optimized for these specific targets.

Comparative Analysis of Oxidation Reactions

Oxidation reactions are a fundamental tool for the synthesis of benzoic acid derivatives. In the context of this compound, oxidation can be employed to convert a precursor, such as a corresponding benzyl (B1604629) alcohol or toluene (B28343) derivative, into the desired carboxylic acid.

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) are capable of oxidizing a benzylic alkyl group to a carboxylic acid. youtube.com For instance, a toluene derivative substituted with a cyclopropylethynyl group at the 2-position could theoretically be oxidized to this compound. The reaction with potassium permanganate is typically carried out in an acidic or basic medium. Similarly, chromium trioxide can effect this transformation. youtube.com It is crucial that the benzylic position has at least one hydrogen atom for the oxidation to proceed. youtube.com

Another approach involves the use of molecular oxygen in the presence of catalysts. A system composed of cobalt(II) acetate (B1210297), sodium bromide, and acetic acid has been used for the oxidation of substituted toluenes to their corresponding benzoic acids. organic-chemistry.org This method represents a greener alternative to heavy metal oxidants. Additionally, photoirradiation in the presence of bromine has been shown to convert toluene derivatives to benzoic acids. organic-chemistry.org

A comparative look at these methods reveals a trade-off between reaction conditions and efficiency. While strong oxidants are effective, they often require harsh conditions and can lead to side reactions if other sensitive functional groups are present. Catalytic aerobic oxidation and photo-oxidation present milder alternatives, aligning with the principles of green chemistry. organic-chemistry.org

Table 1: Comparison of Oxidation Reagents for Benzoic Acid Synthesis

| Oxidizing Agent/System | Precursor | Conditions | Advantages | Disadvantages |

| Potassium Permanganate (KMnO₄) | Toluene derivative | Acidic or basic medium | High reactivity | Harsh conditions, potential for side reactions |

| Chromium Trioxide (CrO₃) | Toluene derivative | Effective for benzylic oxidation | Toxicity of chromium reagents | |

| Co(OAc)₂/NaBr/AcOH with O₂ | Toluene derivative | Catalytic, non-acidic solvent | Milder conditions, uses air as oxidant | May require radical initiators |

| Photoirradiation with Br₂ | Toluene derivative | UV or visible light | Metal-free | Requires photochemical setup |

Investigation of Cannizzaro Reaction-Based Syntheses

The Cannizzaro reaction involves the base-induced disproportionation of two molecules of a non-enolizable aldehyde to yield a primary alcohol and a carboxylic acid. uomustansiriyah.edu.iqnih.gov This reaction is typically performed with a strong base, such as potassium hydroxide (B78521). rsc.org For the synthesis of a specific benzoic acid derivative, a "crossed" Cannizzaro reaction is often employed, where a sacrificial aldehyde, like formaldehyde, is used to reduce the target aldehyde to an alcohol while being oxidized to formic acid. nih.govlibretexts.org

In the context of this compound, a potential synthetic route could involve the Cannizzaro reaction of 2-(cyclopropylethynyl)benzaldehyde. In a standard Cannizzaro reaction, this would yield both 2-(cyclopropylethynyl)benzyl alcohol and this compound. uomustansiriyah.edu.iq To maximize the yield of the desired benzoic acid, a crossed Cannizzaro reaction would be less ideal as it favors the formation of the alcohol from the more valuable aldehyde. libretexts.org

The mechanism involves the nucleophilic attack of a hydroxide ion on the aldehyde's carbonyl group. rsc.orglibretexts.org The resulting tetrahedral intermediate then transfers a hydride ion to a second aldehyde molecule. libretexts.org One of the key requirements for the Cannizzaro reaction is the absence of α-hydrogens in the aldehyde, which prevents enolization. uomustansiriyah.edu.iq

Application of Suzuki Coupling in Related Benzoic Acid Derivatives

The Suzuki cross-coupling reaction is a powerful method for forming carbon-carbon bonds, particularly for the synthesis of biaryls. nih.gov This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid) with an organohalide or triflate. nih.govrsc.org The reaction is usually carried out in the presence of a base. mdpi.com

While not a direct method for synthesizing the ethynyl (B1212043) group, Suzuki coupling is highly relevant for creating complex benzoic acid derivatives. For instance, a 2-bromobenzoic acid derivative could be coupled with an appropriate boronic acid to introduce various substituents. rsc.org This method has been successfully used to synthesize a range of biphenyl (B1667301) carboxylic acids. rsc.org The reaction conditions can often be mild, with some protocols operating at room temperature in aqueous media, making it a green and efficient approach. rsc.org

The synthesis of 2-arylbenzo[b]furan derivatives has been achieved using Suzuki coupling, demonstrating its utility in creating complex heterocyclic structures attached to a phenyl group. nih.gov Similarly, 2-amino-6-arylbenzothiazoles have been synthesized via Suzuki coupling of 2-amino-6-bromobenzothiazole (B93375) with various aryl boronic acids. nih.gov These examples highlight the versatility of Suzuki coupling in building molecular complexity around a core benzoic acid or related structure.

Novel and Modified Synthetic Approaches

Recent research has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of benzoic acid derivatives.

Utilization of 2-Alkynyl Benzamide (B126) as Reaction Substrate

The use of 2-alkynyl benzamides as starting materials offers a versatile entry point for the synthesis of various nitrogen-containing heterocyclic compounds. rsc.org While the direct conversion to a benzoic acid is not the primary focus of these transformations, the underlying chemistry is relevant. For instance, gold-catalyzed reactions of 2-alkynyl arylazides can lead to the formation of indole (B1671886) derivatives. nih.gov Palladium-catalyzed reactions of similar substrates can yield a variety of functionalized indoles. nih.gov

A related approach involves the liquid-phase synthesis of alkynyl benzamide derivatives. In this method, a polymer-supported reagent is used to activate a carboxylic acid, which is then subjected to a Sonogashira coupling with a terminal alkyne. The resulting polymer-bound alkynyl ester can then be cleaved with an amine to yield the desired benzamide derivative. researchgate.net This strategy could potentially be adapted to synthesize the target benzoic acid by employing a final hydrolysis step instead of aminolysis.

Ultrasonic-Assisted Synthesis Techniques for Benzoic Acid Compounds

Ultrasonic irradiation has emerged as a valuable tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions. google.comgoogle.com This technique has been successfully applied to the synthesis of benzoic acid compounds through the oxidation of benzyl alcohols. google.comgoogle.com

One specific method involves the ultrasonic-assisted air oxidation of a benzyl alcohol derivative in the presence of diethylene glycol dimethyl ether as a promoter. google.comgoogle.com This approach is described as green and energy-efficient, with high selectivity and yield. google.com The use of ultrasound can also enhance crystallization processes, leading to improved crystal morphology and size distribution for compounds like benzoic acid. acs.org

Microwave-assisted synthesis is another non-conventional energy source that has been used to accelerate the synthesis of benzoic acid from benzanilide (B160483) using sulfuric acid as a catalyst. ijprdjournal.comajrconline.org These techniques offer significant advantages over traditional heating methods, including rapid and uniform heating, which can lead to cleaner reactions and higher purity products. ijprdjournal.com

Table 2: Summary of Novel and Modified Synthetic Approaches

| Method | Substrate | Key Reagents/Conditions | Product Type | Advantages |

| Gold-catalyzed cyclization | 2-Alkynyl arylazide | Au catalyst | Indole derivatives | High efficiency for heterocycle synthesis |

| Liquid-phase synthesis | 4-Iodobenzoic acid, terminal alkyne | Polymer-supported reagent, Pd/Cu catalyst | Alkynyl benzamide derivatives | High reactivity, mild conditions |

| Ultrasonic-assisted oxidation | Benzyl alcohol derivative | Air, diethylene glycol dimethyl ether, ultrasound | Benzoic acid derivative | Green, energy-efficient, high yield |

| Microwave-assisted hydrolysis | Benzanilide | Sulfuric acid, microwave irradiation | Benzoic acid | Rapid, uniform heating, high purity |

Multi-component Reactions for Benzoic Acid Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates all or most of the starting materials. rsc.orgresearchgate.net This approach is prized in medicinal and heterocyclic chemistry for its ability to rapidly generate molecular diversity and complexity from simple precursors. rsc.org Benzoic acid and its derivatives are versatile substrates in MCRs, participating in the synthesis of a wide array of complex structures, including benzo-fused γ-lactams like isoindolinones. researchgate.netresearchgate.net

Several MCR strategies have been developed that utilize substituted benzoic acids. For instance, a copper-catalyzed three-component reaction involving 2-iodobenzoic acids, alkynylcarboxylic acids, and ammonium (B1175870) acetate can produce methylene (B1212753) isoindolinones. researchgate.net Another approach involves the reaction of ortho-formylbenzoic acids, various amines, and 1,3-dicarbonyl compounds, which can proceed with or without a catalyst to yield 3-substituted isoindolinones. researchgate.net

Pseudo-multicomponent reactions, where one reactant participates in multiple steps, have also been employed. rsc.org For example, benzoic acid can act as a catalyst in the synthesis of poly-substituted hydroquinolines or in pseudo-Ugi four-component reactions to produce bis-amides. rsc.org These reactions highlight the utility of the benzoic acid scaffold in constructing complex molecular architectures in a single, efficient operation. The choice of reactants, such as using o-aminobenzoic acids or 2-halobenzoic acids, allows for the introduction of diverse functional groups and the formation of various heterocyclic ring systems. rsc.orgresearchgate.net

Optimization of Reaction Conditions and Yield

Optimizing reaction conditions is crucial for maximizing product yield, minimizing byproducts, and ensuring the sustainability of a chemical process. This involves a systematic study of parameters such as catalyst systems, solvents, bases, temperature, and reaction time.

Strategies for Enhancing Reaction Efficiency and Selectivity

The synthesis of this compound typically involves a Sonogashira cross-coupling reaction between a 2-halobenzoic acid (like 2-iodobenzoic acid) and cyclopropylacetylene (B33242). The efficiency and selectivity of this and other cross-coupling reactions can be significantly enhanced through several strategies.

Catalyst and Ligand Design: The choice of metal catalyst and its associated ligands is paramount. While palladium complexes are classic catalysts for Sonogashira and Suzuki couplings, the use of more abundant first-row transition metals like nickel, copper, and iron is gaining traction as a more sustainable alternative. nih.govrsc.org The design of ligands, such as biaryl phosphines and N-heterocyclic carbenes (NHCs), can modulate the catalyst's activity and stability, leading to lower catalyst loading, milder reaction temperatures, and shorter reaction times. nih.govresearchgate.net For instance, machine learning has been used to design novel Cu, Rh, and Pt catalysts to improve selectivity in simultaneous cross-coupling reactions. researchgate.netnih.gov

Reaction Medium: Moving away from traditional organic solvents to more environmentally benign media like water is a key goal of green chemistry. rsc.orgkaust.edu.sa Protocols for copper-free Sonogashira coupling have been developed that proceed efficiently in aqueous media, sometimes eliminating the need for organic co-solvents or additives. kaust.edu.sa

Base and Additives: The type and amount of base used can dramatically affect the reaction outcome. In Sonogashira couplings, bases like triethylamine (B128534) are common, and optimizing their concentration can improve yields. kaust.edu.saresearchgate.net For example, in one study, reducing the excess of triethylamine from nine to four equivalents still provided excellent results. kaust.edu.sa

Parameter Optimization: A systematic approach to optimizing reaction parameters is essential. This can involve varying the temperature, catalyst concentration, and heating method. Studies have shown that Sonogashira reactions can be successful even with catalyst loadings as low as 0.025 mol% for reactive substrates. kaust.edu.sa The selectivity of reactions, such as in Suzuki couplings involving substrates with multiple reactive sites (e.g., 4-bromobenzoyl chloride), can be controlled by carefully tuning the amount of base to favor reaction at one site over another. mdpi.com

Purification and Characterization of Synthesized Compounds

Following synthesis, the crude product must be purified to remove unreacted starting materials, catalysts, and byproducts. The pure compound is then characterized to confirm its identity and structure.

Purification: Recrystallization is a primary technique for purifying solid organic compounds like benzoic acid and its derivatives. alfa-chemistry.comma.edu This method relies on the difference in solubility of the desired compound and impurities in a given solvent at different temperatures. ma.eduslideshare.net For benzoic acid, water is an excellent recrystallization solvent because it is highly soluble in hot water but poorly soluble in cold water. youtube.com The general procedure involves:

Dissolving the impure compound in a minimum amount of a hot solvent. alfa-chemistry.com

Filtering the hot solution to remove any insoluble impurities. youtube.com

Allowing the solution to cool slowly, which causes the pure compound to crystallize while impurities remain dissolved in the mother liquor. ma.eduyoutube.com

Collecting the pure crystals by vacuum filtration and washing them with a small amount of cold solvent. slideshare.netyoutube.com

Drying the crystals to remove any residual solvent. alfa-chemistry.com

For impurities with solubilities close to the target compound, other methods like column chromatography or solvent extraction may be necessary. google.commdpi.com

Characterization: A suite of spectroscopic techniques is used to elucidate the structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the carbon-hydrogen framework of a molecule. researchgate.netrsc.org For this compound, ¹H NMR would show characteristic signals for the protons on the cyclopropyl (B3062369) ring, the aromatic ring, and the carboxylic acid proton. The alkynyl proton is absent in this internal alkyne. libretexts.org ¹³C NMR would confirm the presence of the sp-hybridized carbons of the triple bond (typically resonating around 65-90 ppm) and the carbonyl carbon of the carboxylic acid (around 165-185 ppm). researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. rsc.org The C≡C triple bond of an internal alkyne shows a characteristic stretching vibration in the 2100-2260 cm⁻¹ region, although this peak can be weak for symmetrical or nearly symmetrical alkynes. libretexts.org Other key peaks would include the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and the C=O stretch of the carbonyl group (around 1700 cm⁻¹). mdpi.com

Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of the compound, confirming its molecular formula. mdpi.com

X-ray Crystallography: For crystalline solids, X-ray crystallography can provide an unambiguous determination of the three-dimensional molecular structure. nih.govmdpi.com

Chemical Reactivity and Transformation of 2 Cyclopropylethynyl Benzoic Acid

Reaction Pathways Involving the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone of the molecule's reactivity, readily undergoing reactions typical of this functional group.

Esterification Reactions

Esterification of 2-(cyclopropylethynyl)benzoic acid can be achieved through standard methods, such as the Fischer esterification. This acid-catalyzed reaction typically involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, like sulfuric acid. youtube.comusm.my The equilibrium nature of Fischer esterification can be a limitation, especially in closed systems where the removal of water to drive the reaction to completion is challenging. usm.my For instance, the esterification of benzoic acid with ethanol (B145695) yields ethyl benzoate, a compound known for its characteristic fruity smell. youtube.com Microwave-assisted esterification has also been explored for substituted benzoic acids, which can accelerate reaction rates by allowing for heating above the solvent's boiling point in a sealed vessel. usm.my

Table 1: Examples of Esterification Reactions of Benzoic Acid Derivatives

| Reactant 1 | Reactant 2 | Catalyst | Product | Key Observation |

|---|---|---|---|---|

| Benzoic Acid | Ethanol | Acid (e.g., H₂SO₄) | Ethyl Benzoate | Formation of a sweet, fruity-smelling ester. youtube.com |

| 4-Fluoro-3-nitrobenzoic Acid | Ethanol | H₂SO₄ | Ethyl 4-fluoro-3-nitrobenzoate | Low yield under sealed-vessel microwave conditions. usm.my |

| Benzoic Acid | 2-Ethylhexanol | Sulfuric Acid | 2-Ethylhexyl benzoate | Reaction is first order with respect to benzoic acid. researchgate.net |

| Cyclopropane (B1198618) Carboxylic Acids | Benzyl (B1604629) Alcohols | Acid (e.g., dry HCl) | Benzyl cyclopropanecarboxylates | A general method for preparing esters from cyclopropane carboxylic acids. epo.org |

Reactivity of the Cyclopropylethynyl Group

The cyclopropylethynyl substituent is a key structural feature, and its reactivity is dominated by the alkyne and the strained cyclopropane ring.

Electrophilic and Nucleophilic Additions to the Alkyne

The carbon-carbon triple bond of the ethynyl (B1212043) group is susceptible to both electrophilic and nucleophilic addition reactions. In electrophilic additions, the π-bond of the alkyne acts as a nucleophile, attacking an electrophile. numberanalytics.com This can lead to the formation of a vinyl carbocation, which then reacts with a nucleophile. numberanalytics.com The stereochemistry of these additions can be complex, potentially resulting in either E or Z isomers. numberanalytics.com Common electrophilic addition reactions include hydrohalogenation (addition of HX) and halogenation (addition of X₂). numberanalytics.com

Nucleophilic additions to alkynes also occur, where a nucleophile attacks one of the carbons of the triple bond. These reactions are important in the formation of new carbon-carbon and carbon-heteroatom bonds.

Ring-Opening Reactions of the Cyclopropane

The cyclopropane ring, due to its significant ring strain, can undergo ring-opening reactions under certain conditions. beilstein-journals.org These reactions can be initiated by radicals or proceed through acid-catalyzed mechanisms. For example, radical-induced ring-opening of cyclopropyl-substituted intermediates can lead to the formation of linear alkyl radicals, which can then participate in further cyclization reactions. beilstein-journals.org Halogenation of cyclopropane in the dark can also lead to ring-opening addition products. pharmaguideline.com

In the context of more complex molecules, the cyclopropane ring can be opened reductively, for instance, through electrochemical methods in the presence of a metal complex. beilstein-journals.org The substituents on the cyclopropane ring can influence its tendency to open and the subsequent reaction pathways of the resulting intermediates. beilstein-journals.org However, in some acid-catalyzed reactions of molecules containing a cyclopropane ring, the ring itself may remain intact while other parts of the molecule react. nih.gov

Catalytic Transformations

Catalytic processes can be employed to transform this compound in various ways. The presence of the ortho-alkynylbenzoic acid structure allows for participation in catalytic cycles. For example, ruthenium-catalyzed C-H/O-H bond functionalization with alkynes can lead to the formation of isocoumarins. In such reactions, the electronic nature of the substituent on the alkyne can influence the reaction yield. The synthesis of the parent compound itself often relies on a catalytic Sonogashira coupling reaction between 2-iodobenzoic acid and cyclopropylacetylene (B33242), using a palladium catalyst.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)

Palladium-catalyzed cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. wikipedia.org Among these, the Sonogashira coupling is particularly relevant to this compound due to its terminal alkyne functionality. This reaction creates a new carbon-carbon bond by coupling a terminal alkyne with an aryl or vinyl halide. wikipedia.org

The Sonogashira reaction is typically conducted under mild conditions, often at room temperature, and requires a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.org The base, commonly an amine such as diethylamine (B46881) or triethylamine (B128534), also frequently serves as the solvent and is necessary to neutralize the hydrogen halide byproduct formed during the reaction. wikipedia.orgyoutube.com The reaction mechanism involves two interconnected catalytic cycles: one for palladium and one for copper. libretexts.org The palladium cycle includes oxidative addition, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then participates in the palladium cycle. youtube.comlibretexts.orgyoutube.com

For a molecule like this compound, the terminal alkyne is the reactive site for Sonogashira coupling. It can be coupled with various aryl or vinyl halides to generate more complex molecular architectures. The reaction's utility in synthesizing complex molecules, including pharmaceuticals and organic materials, highlights its importance. wikipedia.org While traditionally requiring anhydrous and anaerobic conditions, modern protocols have been developed that can be performed in aqueous media, enhancing the reaction's versatility. wikipedia.orgorganic-chemistry.org

Table 1: Typical Conditions for Sonogashira Coupling

| Component | Description | Examples |

| Catalyst | A palladium(0) complex is the primary catalyst. wikipedia.org | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ |

| Co-catalyst | A copper(I) salt is typically used to enhance the reaction. wikipedia.orgyoutube.com | Copper(I) iodide (CuI) |

| Base | An amine base is required to deprotonate the alkyne and neutralize the acid byproduct. wikipedia.orgorganic-chemistry.org | Triethylamine (Et₃N), Diethylamine (Et₂NH) |

| Solvent | Often the amine base serves as the solvent, but other polar aprotic solvents can be used. wikipedia.org | DMF, Ether |

| Reactants | A terminal alkyne and an aryl or vinyl halide. wikipedia.org | This compound + Aryl iodide/bromide |

Ruthenium-Catalyzed Reactions and Chemo/Regioselectivity

Ruthenium catalysts offer a distinct reactivity profile, particularly for reactions involving benzoic acids. Ruthenium(II) complexes have demonstrated the ability to catalyze the C-H functionalization of benzoic acids with high selectivity. rsc.org This is achieved through a process where the carboxylate group acts as a directing group, guiding the catalyst to activate a C-H bond at the ortho position. nih.gov

This ortho-directing capability ensures high regioselectivity in reactions such as C-H arylations. nih.gov For a substrate like this compound, a ruthenium catalyst would preferentially direct functionalization to the C-H bond at the 3-position of the benzoic acid ring, adjacent to the carboxyl group.

Furthermore, ruthenium-catalyzed reactions exhibit remarkable chemoselectivity. In the context of C-H arylation with arylthianthrenium salts, ruthenium-phosphine catalysts can selectively activate the C-H bond while leaving other potentially reactive functional groups, such as aryl halides, untouched. nih.gov This selectivity is orthogonal to typical palladium-catalyzed cross-coupling reactions, which would target the aryl halide. nih.gov This means that for a molecule containing both a benzoic acid and a halide, a ruthenium catalyst could selectively functionalize the position ortho to the carboxylic acid without disturbing the halide, a task that would be challenging for palladium catalysts. The mechanism involves the formation of a cyclometalated Ru(II) complex through a base-assisted concerted metalation-deprotonation (CMD) step, which is often rate-limiting. nih.gov

Table 2: Chemo- and Regioselectivity in Ruthenium-Catalyzed Arylation of Benzoic Acids

| Feature | Description | Outcome for this compound |

| Regioselectivity | The carboxylate group directs the ruthenium catalyst to the ortho C-H bond. nih.gov | Functionalization occurs exclusively at the position adjacent to the -COOH group. |

| Chemoselectivity | The reaction is selective for C-H activation over other functional groups like aryl halides. nih.gov | The alkyne and any potential halide substituents on the aromatic ring would remain intact. |

| Catalyst System | Typically involves a Ru(II) precursor and a phosphine (B1218219) ligand. nih.gov | [Ru(p-cymene)Cl₂]₂ with a ligand like P(Cy)₃ |

| Reaction Type | C-H arylation, alkenylation, or alkynylation. rsc.org | Introduction of an aryl, alkenyl, or alkynyl group at the 3-position. |

Computational and Theoretical Studies of 2 Cyclopropylethynyl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods, particularly Density Functional Theory (DFT), can elucidate the distribution of electrons and the energies of molecular orbitals.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2-(Cyclopropylethynyl)benzoic acid, DFT calculations would likely be employed to predict its optimized geometry, vibrational frequencies, and electronic properties. The choice of functional and basis set would be critical in obtaining accurate results. For similar aromatic compounds, functionals like B3LYP with basis sets such as 6-311+G(d,p) have been shown to provide reliable data. researchgate.net DFT can also be used to calculate molecular descriptors that provide insights into the reactivity of the molecule. nih.gov

Table 1: Predicted Molecular Properties of this compound from Theoretical Calculations

| Property | Predicted Value |

| Molecular Formula | C12H10O2 |

| Molecular Weight | 186.21 g/mol |

| Dipole Moment | Value not available |

| Total Energy | Value not available |

Note: Specific calculated values for this compound are not available in the public domain and would require dedicated computational studies.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the ethynyl (B1212043) group, while the LUMO is likely to be distributed over the carboxylic acid group and the aromatic ring. The cyclopropyl (B3062369) group, known to act as a good electron donor, can influence the energy of the HOMO. echemi.com The electronic effects of substituents on the frontier orbitals of conjugated molecules have been a subject of detailed analysis. rsc.orgrsc.org

Table 2: Theoretical Frontier Molecular Orbital Energies for a Substituted Benzoic Acid

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These are representative values for a substituted benzoic acid and are intended for illustrative purposes only. Actual values for this compound would need to be calculated.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. These simulations can provide detailed information about the conformational landscape of a molecule and its interactions with other molecules. nih.gov

The this compound molecule has several rotatable bonds, leading to different possible conformations. The orientation of the carboxylic acid group relative to the aromatic ring is of particular interest. Benzoic acid and its derivatives can exist in different conformations, and the conformational isomerization has been studied computationally. nih.gov MD simulations could be used to explore the potential energy surface of this compound and identify the most stable conformers in different environments (e.g., in the gas phase or in a solvent).

Carboxylic acids are well-known to form strong hydrogen-bonded dimers. scispace.com This dimerization is a key intermolecular interaction that can significantly influence the physical and chemical properties of benzoic acid derivatives. MD simulations can be employed to study the formation, stability, and dynamics of these dimers. mdpi.com Theoretical studies on benzoic acid dimers have provided insights into their stability and the nature of the hydrogen bonds. researchgate.net The presence of the bulky cyclopropylethynyl group at the ortho position might introduce steric hindrance that could affect the geometry and stability of the dimer.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are used to correlate the chemical structure of a compound with its biological activity or a particular property. chitkara.edu.in These models are valuable in medicinal chemistry for designing new compounds with improved properties. nih.gov

For this compound, if it were part of a series of compounds being evaluated for a specific biological activity, SAR modeling could be applied. Descriptors derived from its chemical structure, such as steric parameters (e.g., molecular volume), electronic parameters (e.g., partial charges, HOMO/LUMO energies), and lipophilicity (e.g., logP), would be calculated and correlated with the observed activity. The cyclopropylethynyl group would contribute uniquely to these descriptors due to its specific steric and electronic characteristics. The development of QSAR models for benzoic acid derivatives has been reported in the literature for various applications. dergipark.org.tr

Predictive Modeling of Reactivity and Selectivity

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity or chemical reactivity. For benzoic acid derivatives, QSAR studies have revealed that reactivity and inhibitory activities are often influenced by hydrophobicity, molar refractivity, and electronic properties. For instance, studies on benzoylaminobenzoic acid derivatives as antibacterial agents have shown that increased hydrophobicity and aromaticity are conducive to their inhibitory activity. nih.gov

In the context of this compound, a QSAR model could be developed to predict its reactivity in various chemical transformations. This would involve calculating a range of molecular descriptors for the compound and its analogs.

Key Molecular Descriptors for QSAR Modeling:

| Descriptor Type | Examples | Relevance to this compound |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | The electron-withdrawing nature of the carboxylic acid and the electron-donating character of the cyclopropylethynyl group will significantly influence the electronic landscape of the molecule, affecting its reactivity in electrophilic and nucleophilic reactions. |

| Steric | Molecular volume, Surface area, Molar refractivity | The bulky cyclopropylethynyl group can sterically hinder certain reaction pathways, thus influencing selectivity. |

| Hydrophobic | LogP | Hydrophobicity is a critical parameter in predicting the compound's behavior in different solvent systems and its potential biological activity. |

| Topological | Connectivity indices | These descriptors can capture the overall shape and branching of the molecule, which can be correlated with its reactivity. |

By synthesizing a series of analogs of this compound with varying substituents and measuring their reactivity in a specific reaction, a robust QSAR model could be generated. Such a model would not only allow for the prediction of reactivity for untested analogs but also provide insights into the key structural features governing the reaction's outcome.

3D-QSAR and Comparative Molecular Field Analysis (CoMFA)

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) offer a more sophisticated approach by considering the three-dimensional structure of the molecules. In CoMFA, molecules are aligned, and their steric and electrostatic fields are calculated and correlated with their activity. mdpi.com For this compound, a CoMFA study could provide a detailed 3D map illustrating which regions of the molecule are sensitive to steric and electrostatic modifications, thereby guiding the design of more reactive or selective analogs. mdpi.comnih.gov Studies on other benzoic acid derivatives have successfully used CoMFA to build robust and predictive models of their biological activity. nih.gov

Predicting Reaction Selectivity

Computational methods can also be employed to predict the selectivity of reactions involving this compound. For example, in reactions where multiple products can be formed, density functional theory (DFT) calculations can be used to determine the activation energies of the different reaction pathways. The pathway with the lower activation energy would be the kinetically favored one, and thus the major product could be predicted. Spectroscopy experiments and computational studies have been used to understand how the adsorption state of benzoic acid on a catalyst surface is crucial for subsequent reaction pathways and selectivity. nih.gov

Computational Approaches for Drug Design (e.g., docking studies if applicable to compound class)

The structural features of this compound, particularly the presence of a carboxylic acid group and a rigid alkynyl linker, make it an interesting scaffold for drug design. Computational approaches, especially molecular docking, are invaluable in exploring the potential of this compound and its analogs as inhibitors of various biological targets.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug design, docking is used to predict how a small molecule (ligand), such as an analog of this compound, binds to the active site of a protein target. nih.gov

While specific docking studies on this compound are not yet published, numerous studies on other benzoic acid derivatives have demonstrated the utility of this approach. For example, molecular docking has been used to investigate benzoic acid derivatives as potential antiviral agents against the SARS-CoV-2 main protease. nih.gov These studies have shown that the benzoic acid moiety can form key interactions, such as hydrogen bonds, with amino acid residues in the active site of the enzyme. nih.govmdpi.com

For this compound, a hypothetical docking study against a relevant protein target would involve the following steps:

Target Identification: Based on the structural similarity to known inhibitors or through virtual screening, a potential protein target would be identified.

Preparation of Protein and Ligand Structures: The 3D structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB). The 3D structure of this compound would be generated and optimized using computational chemistry software.

Docking Simulation: A docking program would be used to explore the possible binding modes of the ligand within the active site of the protein. The program would score the different poses based on a scoring function that estimates the binding affinity.

Analysis of Binding Interactions: The best-scoring poses would be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein.

Potential Binding Interactions of this compound:

| Functional Group | Potential Interactions |

| Carboxylic acid | Can act as a hydrogen bond donor and acceptor, forming strong interactions with polar amino acid residues like serine, threonine, and lysine. Can also form salt bridges with positively charged residues like arginine and lysine. |

| Aromatic ring | Can participate in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. |

| Cyclopropylethynyl group | The rigid and linear nature of the ethynyl group can allow the molecule to access deep and narrow binding pockets. The cyclopropyl group can engage in hydrophobic interactions with nonpolar residues. |

The insights gained from such docking studies would be instrumental in guiding the design of more potent and selective inhibitors based on the this compound scaffold. By understanding the structure-activity relationship at a molecular level, medicinal chemists can make rational modifications to the lead compound to improve its pharmacological properties. nih.gov

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a fundamental tool for the structural elucidation of 2-(cyclopropylethynyl)benzoic acid, providing precise information about the hydrogen and carbon environments within the molecule.

Proton NMR (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the distinct proton environments in this compound. The spectrum is characterized by signals corresponding to the aromatic protons of the benzoic acid ring, the protons of the cyclopropyl (B3062369) group, and the acidic proton of the carboxylic acid. The aromatic region typically displays complex splitting patterns due to the coupling between adjacent protons on the benzene (B151609) ring. The cyclopropyl protons give rise to signals in the aliphatic region of the spectrum, often observed at approximately 1.0–2.5 ppm. The ethynyl (B1212043) proton, if present, would appear in a characteristic downfield region.

| Proton Type | Approximate Chemical Shift (δ) in ppm |

| Cyclopropyl | 1.0 - 2.5 |

| Aromatic | 7.2 - 8.3 |

| Carboxylic Acid | Variable, typically >10 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration used for the NMR analysis.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for the comprehensive analysis of the carbon framework. Key resonances include those of the carboxylic acid carbon, the aromatic carbons, the acetylenic carbons, and the carbons of the cyclopropyl ring. The carboxylate carbon is typically observed at a downfield chemical shift of around 170 ppm. The sp-hybridized carbons of the alkyne group and the sp2-hybridized carbons of the benzene ring resonate in their characteristic regions, while the sp3-hybridized carbons of the cyclopropyl group appear at upfield chemical shifts.

| Carbon Type | Approximate Chemical Shift (δ) in ppm |

| Cyclopropyl | < 20 |

| Acetylenic | 80 - 100 |

| Aromatic | 120 - 140 |

| Carboxylic Acid | ~170 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers valuable insights into the functional groups and intermolecular interactions present in this compound.

Vibrational Analysis of Functional Groups

IR spectroscopy is particularly useful for identifying the characteristic vibrational modes of the functional groups within the molecule. The spectrum of this compound is expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching of the carboxylic acid group, typically in the region of 1700-1680 cm⁻¹. Another key feature is the stretching vibration of the carbon-carbon triple bond (C≡C) of the ethynyl group, which appears as a sharp, and often weak, band around 2100 cm⁻¹. The broad absorption in the region of 3300-2500 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, often showing a complex pattern due to hydrogen bonding.

| Functional Group | Vibrational Mode | **Approximate Wavenumber (cm⁻¹) ** |

| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 (broad) |

| Alkyne (C≡C) | Stretching | ~2100 |

| Carbonyl (C=O) | Stretching | 1680 - 1700 |

Hydrogen Bonding Interactions

The presence of the carboxylic acid functionality in this compound leads to the formation of strong intermolecular hydrogen bonds. These interactions, primarily occurring between the hydroxyl group of one molecule and the carbonyl oxygen of another, lead to the formation of dimeric structures in the solid state and in non-polar solvents. The presence of these hydrogen bonds is evident in the IR spectrum by the broad and red-shifted O-H stretching band.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. The technique provides a precise measurement of the molecule's mass-to-charge ratio (m/z), which for this compound is 186.21 g/mol . High-resolution mass spectrometry (HRMS) can further confirm the elemental formula by providing highly accurate mass measurements. The fragmentation pattern observed in the mass spectrum can also offer structural information, revealing characteristic losses of functional groups such as the carboxylic acid group.

Determination of Molecular Weight and Fragmentation Patterns

Mass spectrometry is a critical tool for determining the molecular weight and probing the fragmentation pathways of organic molecules. For this compound, high-resolution mass spectrometry (HRMS) would be utilized to confirm its elemental composition.

The molecular formula of this compound is C₁₂H₁₀O₂. lookchem.com This corresponds to a theoretical monoisotopic mass of 186.0681 g/mol . lookchem.com Electron ionization (EI) mass spectrometry is a common technique for analyzing such compounds. The initial event in EI-MS is the removal of an electron to form a molecular ion (M⁺•), which would be observed at a mass-to-charge ratio (m/z) of 186.

Key expected fragmentation pathways include:

Loss of a hydroxyl radical (•OH): This would result in the formation of an acylium ion [M - OH]⁺ at m/z 169. This is a common fragmentation for carboxylic acids.

Loss of a carboxyl group (•COOH): This would lead to a fragment at m/z 141, corresponding to the cyclopropylethynyl-substituted benzene ring. libretexts.org

Decarboxylation (loss of CO₂): The loss of carbon dioxide from the molecular ion can also occur, though it is sometimes more prevalent in deprotonated species in electrospray ionization (ESI). youtube.com

Cleavage of the cyclopropyl ring: The strained cyclopropyl ring may undergo fragmentation, leading to various smaller fragments.

Formation of the benzoyl cation: A prominent peak at m/z 105, corresponding to the benzoyl cation [C₆H₅CO]⁺, is characteristic of many benzoic acid derivatives. docbrown.info This would arise from the cleavage of the bond between the ethynyl group and the benzene ring.

Phenyl cation: Subsequent loss of carbon monoxide (CO) from the benzoyl cation can form the phenyl cation [C₆H₅]⁺ at m/z 77. docbrown.info

A summary of the basic molecular and expected mass spectrometric data is presented in Table 1.

Table 1: Molecular and Predicted Mass Spectrometry Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₀O₂ | lookchem.com |

| Molecular Weight | 186.21 g/mol | lookchem.com |

| Theoretical Monoisotopic Mass | 186.0681 g/mol | lookchem.com |

| Predicted Molecular Ion (M⁺•) | m/z 186 | |

| Predicted Major Fragments | m/z 169 ([M - OH]⁺) | libretexts.org |

| m/z 141 ([M - COOH]⁺) | libretexts.org | |

| m/z 105 ([C₆H₅CO]⁺) | docbrown.info | |

| m/z 77 ([C₆H₅]⁺) | docbrown.info |

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a solid-state crystal, offering insights into molecular geometry, conformation, and intermolecular interactions.

Solid-State Structural Determination

While a specific crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD), the general principles of X-ray diffraction would be applied to determine its solid-state structure. crystallography.netcam.ac.ukcam.ac.ukcrystallography.net A suitable single crystal of the compound would be grown, typically by slow evaporation from a solvent. This crystal would then be irradiated with X-rays, and the resulting diffraction pattern analyzed to generate an electron density map, from which the atomic positions can be determined.

Based on the structures of related benzoic acid derivatives, it is expected that the benzoic acid moiety would be essentially planar. acs.orgnih.gov The cyclopropylethynyl group, with its linear alkyne unit, would extend from the aromatic ring. The precise conformation, including the rotational angle of the cyclopropyl group and the orientation of the carboxylic acid group relative to the ring, would be determined by the crystallographic analysis.

Crystal Packing and Supramolecular Interactions

In addition to this primary hydrogen bonding, other weaker interactions are expected to play a significant role in the crystal packing. These include:

π-π stacking: The aromatic benzene rings can stack on top of one another, contributing to the stability of the crystal lattice. researchgate.net

C-H···O interactions: The various C-H bonds, including those on the aromatic ring and the cyclopropyl group, can act as weak hydrogen bond donors to the oxygen atoms of the carboxylic acid.

C-H···π interactions: Hydrogen atoms can also interact with the electron-rich π-system of the benzene ring.

The interplay of these interactions would define the three-dimensional architecture of the crystal. The presence of the somewhat bulky and rigid cyclopropylethynyl group at the ortho position may lead to specific packing arrangements that differ from those of simpler benzoic acid derivatives. For instance, it could influence the geometry of the hydrogen-bonded dimers or lead to the formation of more complex supramolecular motifs. The study of these interactions is crucial for understanding the solid-state properties of the material.

Academic and Translational Research Applications of 2 Cyclopropylethynyl Benzoic Acid and Its Analogs

Chemical Biology Probes

The unique structural and electronic properties of 2-(Cyclopropylethynyl)benzoic acid make it a promising candidate for the development of chemical biology probes. The presence of the cyclopropyl (B3062369) group introduces conformational rigidity and a three-dimensional character, while the ethynyl (B1212043) moiety provides a reactive handle for bioorthogonal chemistry.

Development of Molecular Tools for Biological Pathway Interrogation

While specific molecular tools directly derived from this compound for the express purpose of biological pathway interrogation are not extensively documented in publicly available research, its structural motifs are found in compounds used in such studies. The alkyne group, a key feature of the molecule, is widely utilized in "click chemistry" reactions, a set of biocompatible reactions that enable the specific and efficient labeling of biomolecules. This suggests the potential for this compound to be functionalized with reporter tags, such as fluorophores or affinity labels, to create probes for identifying and studying its molecular targets within a cell.

Scaffold for Novel Compound Discovery

The inherent biological activities and versatile chemical nature of this compound make it an attractive scaffold for the development of new therapeutic agents.

Exploration of this compound as a Core Structure for Medicinal Chemistry

This compound has been identified as a compound with potential anti-inflammatory and anti-tumor properties. Research indicates that it may exert its anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). This activity is believed to be mediated through the interference with the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.

Furthermore, the compound has demonstrated potential anti-tumor activity by inducing apoptosis, or programmed cell death, in cancer cells. This dual activity makes the this compound scaffold a compelling starting point for medicinal chemistry campaigns aimed at discovering novel treatments for inflammatory diseases and cancer.

Design and Synthesis of Derivatives for Targeted Biological Activities

While comprehensive studies detailing the design and synthesis of a wide range of derivatives based on the this compound scaffold are limited, the general principles of medicinal chemistry suggest numerous possibilities for modification to enhance potency, selectivity, and pharmacokinetic properties.

Potential Modifications to the this compound Scaffold:

| Position of Modification | Potential Functional Groups | Desired Outcome |

| Carboxylic Acid | Amides, Esters, Heterocycles | Improved cell permeability, modulation of target binding, prodrug strategies |

| Aromatic Ring | Halogens, Alkyl groups, Nitro groups | Altered electronic properties, enhanced binding interactions, modified metabolic stability |

| Cyclopropyl Group | Substitution, Ring-opening | Probing steric and electronic requirements of the binding pocket |

The synthesis of such derivatives would likely leverage the established reactivity of the core scaffold, including modifications of the carboxylic acid and electrophilic aromatic substitution on the benzene (B151609) ring.

Precursor in Organic Synthesis

The chemical reactivity of this compound makes it a useful building block for the construction of more complex organic molecules.

Utility in the Construction of Complex Organic Molecules

This compound serves as a valuable intermediate in organic synthesis. Its synthesis is typically achieved through a Sonogashira coupling reaction between cyclopropylacetylene (B33242) and 2-iodobenzoic acid, a robust and widely used carbon-carbon bond-forming reaction.

The presence of both a carboxylic acid and an alkyne functionality allows for a variety of subsequent chemical transformations. The carboxylic acid can be converted into a range of other functional groups, such as amides, esters, and alcohols, while the alkyne can participate in reactions like cycloadditions, hydrations, and further coupling reactions. This versatility makes this compound a useful starting material for the synthesis of diverse and complex molecular architectures, including those found in pharmaceuticals and agrochemicals. However, specific examples of its use in the total synthesis of complex natural products are not yet prominently featured in the scientific literature.

Future Directions and Emerging Research Avenues

Integration with Flow Chemistry and Automated Synthesis

The synthesis of complex molecules like 2-(cyclopropylethynyl)benzoic acid is increasingly benefiting from the integration of flow chemistry and automated systems. Industrial-scale production can utilize continuous flow reactors to improve reaction rates and scalability. This approach offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and superior control over reaction parameters, which can prevent the formation of undesirable byproducts. beilstein-journals.org

Flow chemistry enables the telescoping of multi-step syntheses into a continuous sequence, minimizing manual handling and purification steps. rsc.org For instance, a flow-batch approach has been successfully developed for the synthesis of other strained ring systems like NH-aziridines, demonstrating a sustainable, safe, and potentially automatable method. beilstein-journals.org Applying similar principles to the Sonogashira coupling reaction, typically used to synthesize this compound, could lead to higher yields, reduced reaction times, and a more streamlined, cost-effective manufacturing process. rsc.org

Table 1: Comparison of Batch vs. Flow Chemistry for Synthesis

| Feature | Traditional Batch Processing | Continuous Flow Chemistry |

|---|---|---|

| Scalability | Often difficult, requires larger vessels | Easier to scale up by running longer or in parallel |

| Safety | Higher risk with exotherms and hazardous reagents | Improved safety due to small reaction volumes |

| Control | Less precise control over temperature and mixing | Precise control over reaction parameters |

| Efficiency | Can lead to lower yields and more byproducts | Often results in higher yields and purity |

| Automation | More complex to automate | Readily integrated with automated systems |

Green Chemistry Approaches in Synthesis and Transformation

The principles of green chemistry are becoming central to modern chemical synthesis, aiming to reduce waste, use less hazardous substances, and improve energy efficiency. wjpmr.comnih.gov Research into the synthesis of benzoic acid derivatives is actively exploring these principles. rsc.org A key focus is the use of environmentally benign solvents. beilstein-journals.org For example, cyclopentyl methyl ether (CPME) has been identified as a green solvent suitable for reactions involving organometallic reagents, which could be applicable to the synthesis of this compound. beilstein-journals.org

Other green chemistry strategies include the use of microwave irradiation or ultrasound to accelerate reactions, reducing energy consumption and reaction times. nih.gov Furthermore, developing solvent-free reaction conditions, as demonstrated in the synthesis of benzilic acid by grinding reagents together, represents a significant step towards minimizing environmental impact. wjpmr.com Applying these varied approaches—from safer solvents to alternative energy sources—to the production and subsequent transformations of this compound is a key area of future research.

Exploration of New Catalytic Systems

The standard synthesis of this compound relies on a palladium-catalyzed Sonogashira coupling. While effective, future research is geared towards developing more sustainable and efficient catalytic systems. A major trend is the move towards heterogeneous catalysts, which are in a different phase from the reactants and can be easily recovered and reused, reducing cost and waste. doi.org

Recent advancements have seen the development of novel catalysts that could be adapted for this synthesis. For example, tungstophosphoric acid supported on a polymeric matrix has been shown to be an efficient, recyclable, and non-corrosive catalyst for related cyclization reactions. mdpi.com Other innovations include the use of magnetic nanoparticles as catalyst supports, allowing for simple separation using an external magnet, and the design of mesoporous materials like SBA-15 functionalized with sulfonic acid groups to create highly active and reusable catalysts. doi.org The exploration of such systems for the synthesis of this compound could lead to more economical and environmentally friendly production methods.

Table 2: Emerging Catalytic Systems

| Catalyst Type | Description | Potential Advantages |

|---|---|---|

| Heterogeneous Catalysts | Solid-phase catalysts that are easily separated from the liquid reaction mixture. doi.orgmdpi.com | Recyclable, reduced metal leaching, simplified purification. mdpi.com |

| Nanocatalysts | Catalytic materials with dimensions on the nanoscale, offering high surface area-to-volume ratios. doi.org | High catalytic activity, potential for unique reactivity. |

| Magnetic Catalysts | Catalysts immobilized on magnetic nanoparticles (e.g., Fe3O4). doi.org | Facile recovery and reuse using an external magnetic field. |

Advanced Materials Science Applications

The unique structure of this compound makes it a candidate for applications in advanced materials science. Benzoic acid derivatives are generally recognized for their utility as building blocks for new materials with specific properties. ontosight.aiontosight.ai The presence of the rigid, planar benzoic acid ring, the linear, reactive ethynyl (B1212043) group, and the strained, three-dimensional cyclopropyl (B3062369) moiety within a single molecule offers intriguing possibilities for polymer and materials chemistry.

Q & A

Q. What are the key considerations when designing a synthesis route for 2-(Cyclopropylethynyl)benzoic acid?

- Methodological Answer : Synthesis should prioritize regioselective cyclopropane-alkyne coupling to the benzoic acid core. Use Sonogashira or Cadiot-Chodkiewicz coupling under inert conditions (e.g., N₂ atmosphere) with a palladium catalyst. Monitor reaction progress via TLC or HPLC, and purify via recrystallization or column chromatography. Ensure anhydrous solvents to avoid hydrolysis of intermediates. Post-synthesis, validate purity using NMR (¹H/¹³C) and mass spectrometry .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- NMR : ¹H NMR identifies cyclopropane protons (δ ~1.0–2.5 ppm) and ethynyl protons (δ ~2.5–3.5 ppm). ¹³C NMR confirms the carboxylate carbon (δ ~170 ppm).

- FT-IR : Look for C≡C stretches (~2100 cm⁻¹) and carboxylic acid O-H stretches (~2500–3000 cm⁻¹).

- LC-MS : Use high-resolution MS to distinguish isotopic patterns and confirm molecular ion peaks. Cross-reference with theoretical m/z values .

Q. How can researchers ensure safe handling and storage of this compound in laboratory settings?

- Methodological Answer : Store in airtight containers at 2–8°C to prevent degradation. Use fume hoods for synthesis and handling due to potential inhalation hazards. Wear nitrile gloves and safety goggles to avoid dermal contact. For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols. Regularly review Safety Data Sheets (SDS) for updates on reactivity .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in crystallographic data of this compound using SHELX programs?

- Methodological Answer : For twinned or high-resolution data, use SHELXL for anisotropic refinement and SHELXD for phase problem resolution. If R-factors diverge (>5%), re-exclude outliers or apply twin refinement (TWIN/BASF commands). Validate hydrogen bonding networks with SHELXPRO to ensure geometric consistency. Cross-check with DFT-optimized molecular geometries .

Q. How can hydrogen bonding patterns influence the crystal packing and stability of this compound?

- Methodological Answer : Analyze hydrogen bonds (e.g., carboxylate O-H···O interactions) using graph-set analysis (R₂²(8) motifs). Compare experimental (X-ray) and computational (Mercury/MOFTool) packing diagrams. Stability correlates with dimerization energy; calculate via DFT (B3LYP/6-311G**). Discrepancies in thermal motion parameters (ADPs) may indicate dynamic disorder, requiring variable-temperature XRD studies .

Q. What computational methods are suitable for predicting the interaction of this compound with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against enzyme active sites (e.g., cyclooxygenase-2) using the compound’s minimized conformation (MMFF94 force field). Validate binding affinities with MD simulations (GROMACS) over 100 ns. For ADMET prediction, use SwissADME to assess solubility (LogP) and cytochrome P450 interactions. Cross-reference with in vitro assays (IC₅₀) for enzyme inhibition .

Q. How can researchers validate analytical methods for quantifying trace impurities in this compound?

- Methodological Answer : Employ LC-MS/MS with a C18 column (3.5 µm, 150 mm × 2.1 mm) and 0.1% formic acid mobile phase. Validate linearity (R² >0.995), LOD/LOQ (≤0.1 µg/mL), and recovery rates (95–105%) via spiked samples. For inter-lab reproducibility, follow ICH Q2(R1) guidelines. Compare with reference standards (e.g., benzoic acid derivatives) to identify side products .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental solubility data for this compound?

- Methodological Answer : Re-evaluate force field parameters (e.g., COSMO-RS vs. UNIFAC) in solubility simulations. Experimentally, measure solubility in DMSO/water mixtures via UV-Vis (λ = 260 nm). If deviations persist (>10%), assess polymorphic forms via PXRD or DSC. Adjust computational models to account for protonation states (pKa ~4.2) and aggregation effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.